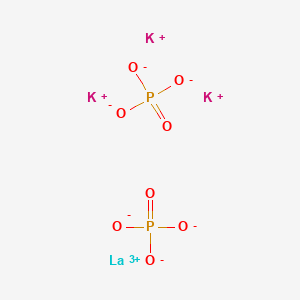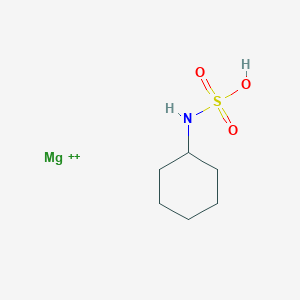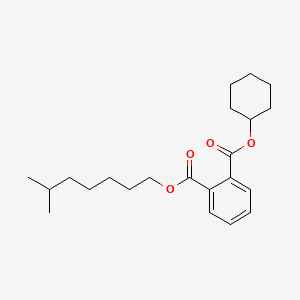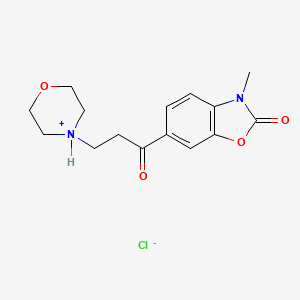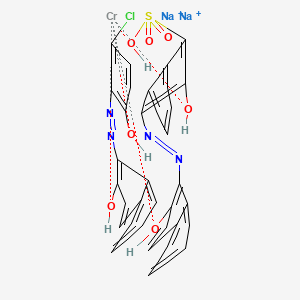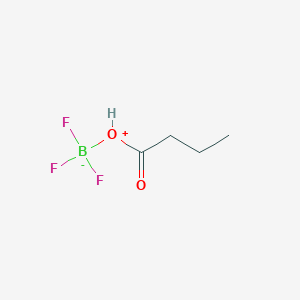
Borate(1-), (butanoato-kappaO)trifluoro-, hydrogen, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Borate(1-), (butanoato-kappaO)trifluoro-, hydrogen, (T-4)- typically involves the reaction of butyric acid with boron trifluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound .
Analyse Chemischer Reaktionen
Borate(1-), (butanoato-kappaO)trifluoro-, hydrogen, (T-4)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Borate(1-), (butanoato-kappaO)trifluoro-, hydrogen, (T-4)- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of Borate(1-), (butanoato-kappaO)trifluoro-, hydrogen, (T-4)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Borate(1-), (butanoato-kappaO)trifluoro-, hydrogen, (T-4)- can be compared with other similar compounds such as trifluorotoluene and difluoroalkanes. These compounds share some chemical properties but differ in their specific applications and reactivity. For example, trifluorotoluene is used as a solvent and intermediate in organic synthesis, while difluoroalkanes are used in fluorination reactions .
Eigenschaften
| 68003-52-1 | |
Molekularformel |
C4H8BF3O2 |
Molekulargewicht |
155.91 g/mol |
IUPAC-Name |
butanoyloxonio(trifluoro)boranuide |
InChI |
InChI=1S/C4H8BF3O2/c1-2-3-4(9)10-5(6,7)8/h10H,2-3H2,1H3 |
InChI-Schlüssel |
PEGIEWJDQFWXOJ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]([OH+]C(=O)CCC)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)
![2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate](/img/structure/B13765396.png)

